molecular formula C7H18N2O B12115945 2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]- CAS No. 38361-87-4

2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]-

Cat. No.: B12115945
CAS No.: 38361-87-4
M. Wt: 146.23 g/mol
InChI Key: PZNMMTGUHKRFEZ-UHFFFAOYSA-N
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Description

2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]- is a chemical compound with the molecular formula C7H17NO. It is a tertiary amine and an alcohol, which makes it a versatile compound in various chemical reactions and applications. This compound is known for its high boiling point and its ability to act as a potent protector against certain cytotoxic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Epoxide Route: One common method for synthesizing 2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]- involves the reaction of propylene oxide with dimethylamine.

    Chlorohydrin Route: Another method involves the reaction of chlorohydrin with dimethylamine.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using the epoxide route due to its efficiency and cost-effectiveness. The reaction is carried out in reactors equipped with temperature and pressure control systems to optimize the yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]- can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents include alkyl halides and sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Alkyl halides, Sulfonyl chlorides

Major Products

    Oxidation: Ketones, Aldehydes

    Reduction: Secondary amines, Alcohols

    Substitution: Various substituted amines and alcohols

Scientific Research Applications

2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]- involves its interaction with cellular components. It acts as an inhibitor of choline uptake, which can affect various cellular processes. The compound’s tertiary amine group allows it to interact with biological membranes and proteins, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

    2-Dimethylaminoethanol: Similar in structure but with a shorter carbon chain.

    3-Dimethylamino-1-propanol: Similar but with the amino group located at a different position.

    2-(Diethylamino)ethanol: Similar but with ethyl groups instead of methyl groups.

Uniqueness

2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]- is unique due to its specific structure, which combines both a tertiary amine and an alcohol group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various applications .

Properties

CAS No.

38361-87-4

Molecular Formula

C7H18N2O

Molecular Weight

146.23 g/mol

IUPAC Name

1-[2-(dimethylamino)ethylamino]propan-2-ol

InChI

InChI=1S/C7H18N2O/c1-7(10)6-8-4-5-9(2)3/h7-8,10H,4-6H2,1-3H3

InChI Key

PZNMMTGUHKRFEZ-UHFFFAOYSA-N

Canonical SMILES

CC(CNCCN(C)C)O

Origin of Product

United States

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